![molecular formula C₂₂H₃₇ClN₂O₅S B156045 Tirofiban HCl CAS No. 142373-60-2](/img/structure/B156045.png)
Tirofiban HCl
Overview
Description
Tirofiban HCl is an antiplatelet drug that works by preventing platelets in the blood from coagulating (clotting). It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure to treat a blocked coronary artery . It is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor .
Synthesis Analysis
The synthesis of Tirofiban HCl involves substitution, condensation, reduction, salification, and other reactions. The process yields Tirofiban HCl with high yield, good quality, and good stability, making it suitable for practical industrial mass production . Another synthesis method involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain Tirofiban HCl .
Molecular Structure Analysis
The molecular formula of Tirofiban HCl is C22H39ClN2O6S, with an average mass of 495.073 Da and a monoisotopic mass of 494.221741 Da .
Chemical Reactions Analysis
Tirofiban HCl is a potent non-peptide, glycoprotein IIb/IIIa inhibitor. It blocks platelet aggregation and thrombus formation . It also induces proliferation and migration on endothelial cells by inducing the production of VEGF .
Physical And Chemical Properties Analysis
Tirofiban HCl is a colorless to pale yellow liquid with a density of about 1.98g/cm³. It has a boiling point of about 230°C and a melting point of about -100°C. It is soluble in water and many organic solvents . The molecular weight of Tirofiban HCl is 495.07 .
Scientific Research Applications
Treatment of Acute Coronary Syndromes
Tirofiban Hydrochloride is approved for the treatment of acute coronary syndromes. It acts as a highly selective, fast-acting non-peptide glycoprotein IIb/IIIa (Gp IIb/IIIa) platelet receptor antagonist with a short half-life, making it effective and safe in numerous studies .
Acute Ischemic Stroke (AIS)
In the context of AIS, Tirofiban serves as a non-peptide selective platelet glycoprotein (GP) IIb/IIIa receptor inhibitor. It reversibly inhibits fibrinogen-dependent platelet aggregation and subsequent formation of thrombi, which are major contributors to atherosclerotic complications in AIS .
Prevention of Early Neurological Deterioration
A study published in JAMA Neurology April 2024 edition investigated whether intravenous Tirofiban reduces early neurological deterioration in patients with acute non-cardioembolic stroke, highlighting its potential preventive applications .
Mechanism of Action
Target of Action
Tirofiban Hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation and clot formation .
Mode of Action
Tirofiban Hydrochloride is a non-peptide reversible antagonist of the platelet GP IIb/IIIa receptor . It inhibits the interaction of fibrinogen with the GP IIb/IIIa receptor, which is the major platelet surface receptor involved in platelet aggregation . By blocking this receptor, Tirofiban Hydrochloride helps prevent the formation of blood clots .
Biochemical Pathways
The GP IIb/IIIa receptor is a key player in the platelet aggregation pathway . When Tirofiban Hydrochloride inhibits this receptor, it disrupts the pathway and prevents platelets from sticking together to form clots. This action reduces the risk of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome .
Pharmacokinetics
Tirofiban Hydrochloride has a protein binding of approximately 65% . It undergoes minimal metabolism and is eliminated through urine and feces . The half-life of Tirofiban Hydrochloride is about 2 hours , indicating that it is rapidly cleared from the body.
Result of Action
The molecular and cellular effects of Tirofiban Hydrochloride’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . By inhibiting platelet aggregation, Tirofiban Hydrochloride reduces the risk of thrombotic cardiovascular events .
Action Environment
The action of Tirofiban Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics. It’s also important to note that Tirofiban Hydrochloride should be used with caution in patients with a history of bleeding diathesis, major surgical procedure, or severe physical trauma within the previous month .
Safety and Hazards
Tirofiban HCl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided if inhaled, and contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144494-65-5 (Parent) | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70931418 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aggrastat | |
CAS RN |
142373-60-2 | |
Record name | Tirofiban hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142373-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKE1P4X57J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.